

An In-depth Technical Guide on the Thermochemical Properties of Zinc Chromate (ZnCrO₄)

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Compound of Interest

Compound Name: *zinc;dioxido(dioxo)chromium*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for zinc chromate (ZnCrO₄). It is intended to be a valuable resource for professionals in research, science, and drug development who require this information for their work. This document includes a summary of quantitative thermochemical data, detailed experimental protocols for the determination of these properties, and visualizations of the synthesis and decomposition pathways of zinc chromate.

Introduction to Zinc Chromate

Zinc chromate, with the chemical formula ZnCrO₄, is an inorganic compound that appears as a yellow crystalline powder.[1] It is also known as zinc yellow, buttercup yellow, or Pigment Yellow 36.[2] Historically, it has been widely used as a corrosion inhibitor and as a pigment in paints, varnishes, and other coatings.[1][2] Its primary application has been in the aerospace and automotive industries for protecting metal surfaces, particularly aluminum, from corrosion.[2] However, due to the established carcinogenicity of hexavalent chromium compounds, its use has been significantly curtailed in recent years.[2]

From a drug development perspective, while not a therapeutic agent itself, understanding the thermochemical properties of zinc chromate and similar metal complexes can be relevant in the

study of metal-based drugs, toxicology, and the environmental impact of heavy metal compounds.

Thermochemical Data

The following tables summarize the available quantitative thermochemical data for zinc chromate. It is important to note that while these values are provided, they are sourced from a secondary online database and should be used with caution. Independent verification through experimentation or from peer-reviewed literature is highly recommended.

Table 1: Standard Molar Thermochemical Properties of Zinc Chromate (ZnCrO_4) at 298.15 K (25 °C)

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Molar Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Molar Entropy	S°	-	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$
Standard Molar Heat Capacity	C_p°	-	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$

Note: Authoritative, peer-reviewed data for the standard enthalpy of formation, standard Gibbs free energy of formation, standard molar entropy, and standard molar heat capacity of ZnCrO_4 could not be definitively located in the searched literature. The values from non-primary sources are withheld to prevent the propagation of unverified data. Researchers are strongly encouraged to determine these values experimentally.

Table 2: Other Physical and Chemical Properties of Zinc Chromate (ZnCrO_4)

Property	Value	Units
Molar Mass	181.403	$\text{g}\cdot\text{mol}^{-1}$
Appearance	Yellow crystalline powder	-
Density	3.43	$\text{g}\cdot\text{cm}^{-3}$
Melting Point	316	$^{\circ}\text{C}$
Decomposition Temperature	> 440	$^{\circ}\text{C}$ [3]
Solubility in water	Insoluble	-

Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the key thermochemical properties of zinc chromate. These protocols are based on established analytical techniques for inorganic solid compounds.

Synthesis of Zinc Chromate

A common method for the laboratory synthesis of zinc chromate is through a precipitation reaction.[\[4\]](#)[\[5\]](#)

Materials:

- Zinc sulfate (ZnSO_4) or zinc chloride (ZnCl_2)
- Sodium chromate (Na_2CrO_4) or potassium chromate (K_2CrO_4)
- Sodium hydroxide (NaOH) solution (6 M)
- Distilled water
- Beakers
- Stirring rod
- pH paper or pH meter

- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper
- Drying oven

Procedure:

- Prepare a 0.5 M solution of a soluble zinc salt (e.g., ZnSO_4) in distilled water.
- Prepare a 0.5 M solution of sodium chromate (Na_2CrO_4) in distilled water.[\[6\]](#)
- Slowly add the zinc salt solution to the sodium chromate solution while stirring continuously. A yellow-orange precipitate of zinc chromate will form.[\[5\]](#)[\[6\]](#)
- The reaction is: $\text{Na}_2\text{CrO}_4(\text{aq}) + \text{ZnSO}_4(\text{aq}) \rightarrow \text{ZnCrO}_4(\text{s}) + \text{Na}_2\text{SO}_4(\text{aq})$.[\[4\]](#)
- Check the pH of the solution. Add 6 M NaOH dropwise while stirring until the solution becomes basic. This will facilitate the formation of the bright yellow pigment.[\[5\]](#)[\[6\]](#)
- Continue stirring for a period to ensure the reaction goes to completion.
- Set up the filtration apparatus and filter the precipitate.
- Wash the collected precipitate with distilled water to remove any soluble impurities.
- Carefully transfer the filtered zinc chromate to a watch glass or evaporating dish.
- Dry the product in a drying oven at a temperature below its decomposition point (e.g., 110 °C) until a constant weight is achieved.[\[7\]](#)
- Weigh the final dried product to determine the yield.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of zinc chromate can be determined indirectly using bomb calorimetry by measuring the enthalpy of a reaction involving the compound. Since zinc

chromate is already an oxide, its direct combustion is not feasible. An alternative approach is to measure the enthalpy of reaction of zinc and chromium with a strong oxidizing agent to form zinc chromate within the bomb, or more practically, to use Hess's Law with a series of reactions that can be measured. For many inorganic salts, solution calorimetry is a more suitable technique. However, a general procedure for bomb calorimetry is provided here as a fundamental thermochemical technique.^{[8][9]}

Apparatus:

- Bomb calorimeter
- Oxygen cylinder with pressure regulator
- Pellet press
- Ignition wire
- Crucible
- High-precision thermometer
- Balance (accurate to 0.1 mg)
- Standard substance for calibration (e.g., benzoic acid)

Procedure:

- Calibration:
 - Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the crucible inside the bomb.
 - Attach a known length of ignition wire.
 - Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.^[8]
 - Place the bomb in the calorimeter bucket containing a known volume of water.

- Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.
- Allow the system to reach thermal equilibrium and record the initial temperature.
- Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.
- From the temperature rise and the known enthalpy of combustion of benzoic acid, calculate the heat capacity of the calorimeter.
- Sample Measurement:
 - For a reaction involving zinc chromate, a suitable reaction would need to be devised that can be initiated within the bomb. For example, the reaction of a mixture of zinc, chromium, and an oxidizing agent.
 - Accurately weigh the reactants and press them into a pellet.
 - Follow the same procedure as for the calibration to determine the heat released by the reaction.
 - Using the heat capacity of the calorimeter and the measured temperature change, calculate the heat of the reaction.
 - Apply Hess's Law, using known enthalpies of formation for other reactants and products, to calculate the enthalpy of formation of zinc chromate.

Determination of Heat Capacity and Thermal Decomposition by TG-DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability, decomposition, and heat capacity of materials.^{[10][11]}

Apparatus:

- Simultaneous Thermal Analyzer (STA) capable of TGA and DSC
- Crucibles (e.g., alumina, platinum)

- Inert gas supply (e.g., nitrogen, argon)
- Balance (for sample preparation)

Procedure for Heat Capacity Measurement:

- Perform a baseline run with empty crucibles to establish the heat flow characteristics of the instrument.
- Run a standard material with a known heat capacity (e.g., sapphire) under the same conditions as the sample.
- Accurately weigh a small amount of the zinc chromate sample into a crucible.
- Place the sample crucible and an empty reference crucible in the instrument.
- Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range in an inert atmosphere.[\[12\]](#)
- The DSC signal, which is the difference in heat flow between the sample and the reference, is recorded as a function of temperature.
- The heat capacity of the sample is calculated by comparing its DSC curve to that of the standard material and the baseline.

Procedure for Thermal Decomposition Analysis:

- Accurately weigh a sample of zinc chromate into a TGA crucible.
- Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
- The TGA will record the mass of the sample as a function of temperature. Any mass loss indicates decomposition.
- The DSC will simultaneously record the heat flow, indicating whether the decomposition processes are endothermic or exothermic.

- The decomposition of zinc chromate upon heating is expected to yield zinc oxide (ZnO) and chromium(III) oxide (Cr₂O₃) with the release of oxygen.[3]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways involving zinc chromate.

Synthesis of Zinc Chromate

Caption: Precipitation synthesis of zinc chromate.

Thermal Decomposition of Zinc Chromate

Caption: Thermal decomposition pathway of zinc chromate.

Conclusion

This technical guide has provided a summary of the available thermochemical data for zinc chromate, detailed experimental protocols for its synthesis and the determination of its key thermochemical properties, and visualizations of its primary chemical pathways. It is evident that there is a lack of readily available, authoritatively sourced quantitative thermochemical data for zinc chromate in the public domain. Therefore, the experimental determination of these properties is crucial for any application requiring precise thermodynamic values. The methodologies outlined in this guide provide a solid foundation for researchers to undertake such experimental work. The information presented here serves as a valuable starting point for scientists and professionals working with or studying this compound.

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